molecular formula C15H12INO3 B312367 Methyl 4-[(2-iodobenzoyl)amino]benzoate

Methyl 4-[(2-iodobenzoyl)amino]benzoate

Cat. No.: B312367
M. Wt: 381.16 g/mol
InChI Key: FJOBPQAUNBVHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-iodobenzoyl)amino]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 2-iodobenzoylamido substituent at the para position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in bioactive molecules and coordination complexes.

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

methyl 4-[(2-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12INO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18)

InChI Key

FJOBPQAUNBVHEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name Substituents Key Features Reference(s)
This compound - 2-Iodobenzoyl group at 4-position
- Methyl ester
Heavy halogen (I) for enhanced polarizability and potential radioimaging applications.
Methyl 4-amino-3-iodobenzoate - Iodo at 3-position
- Amino group at 4-position
Reduced steric hindrance compared to 2-iodobenzoyl; simpler synthesis.
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate - Benzimidazole substituent
- Ethyl ester
Enhanced π-π stacking potential; ethyl ester may improve lipophilicity.
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate - Sulfamoyl group at 2-position
- 4-Methylbenzamido group
Dual functional groups for potential antimicrobial activity.
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate - Methoxy groups at 2- and 4-positions Electron-donating groups enhance solubility; used in agrochemical research.

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Name Melting Point (°C) Solubility Profile Reference(s)
This compound Not reported Likely low in water due to iodine and ester groups.
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate 255 Poor aqueous solubility; soluble in DMSO.
Methyl 4-amino-3-iodobenzoate Not reported Moderate solubility in polar organic solvents.
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate Not reported Enhanced solubility in ethanol/water mixtures.

Key Observations :

  • The iodine atom in this compound increases molecular weight (vs. non-halogenated analogues) and may reduce aqueous solubility .
  • Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability.

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